BRD4 Inhibitor-31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD4 Inhibitor-31 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-31 typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including cyclization and condensation reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its binding affinity and selectivity towards BRD4.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound’s consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
BRD4 Inhibitor-31 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can exhibit different binding affinities and selectivities towards BRD4 .
Wissenschaftliche Forschungsanwendungen
BRD4 Inhibitor-31 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown promising results in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, breast cancer, and prostate cancer. .
Epigenetic Studies: This compound is used as a tool compound in epigenetic research to study the role of BRD4 in gene regulation and chromatin remodeling.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting BRD4 and other BET family proteins.
Wirkmechanismus
BRD4 Inhibitor-31 exerts its effects by binding to the bromodomains of BRD4, preventing the protein from recognizing acetylated lysine residues on histone tails. This disruption inhibits the recruitment of transcriptional machinery to chromatin, leading to the downregulation of genes involved in cell proliferation and inflammation . The molecular targets and pathways involved include the inhibition of oncogenes such as c-MYC and CDK6, as well as the modulation of inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
BRD4 Inhibitor-31 is compared with other similar compounds, such as:
ZL0513: Another BRD4 inhibitor with significant anti-angiogenic effects.
I-BET762: A BET inhibitor that has shown efficacy in preclinical cancer models.
This compound is unique due to its specific binding affinity and selectivity towards BRD4, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C31H32F2N4O5 |
---|---|
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
tert-butyl 4-[[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)benzoyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C31H32F2N4O5/c1-31(2,3)42-30(40)37-13-10-20(11-14-37)35-28(38)18-5-7-25(41-26-8-6-19(32)16-24(26)33)22(15-18)23-17-36(4)29(39)27-21(23)9-12-34-27/h5-9,12,15-17,20,34H,10-11,13-14H2,1-4H3,(H,35,38) |
InChI-Schlüssel |
AEXGYFRAFXKVHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC3=C(C=C(C=C3)F)F)C4=CN(C(=O)C5=C4C=CN5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.